molecular formula C11H6BrClO2 B11797638 4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde

4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde

Cat. No.: B11797638
M. Wt: 285.52 g/mol
InChI Key: DHBYGOBMCJEKKN-UHFFFAOYSA-N
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Description

4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a bromine atom at the 4-position and a 4-chlorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 5-(4-chlorophenyl)furan-2-carbaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) under reflux conditions . This reaction selectively introduces a bromine atom at the 4-position of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in a solvent like ethanol.

Major Products Formed

    Substitution: Formation of substituted furan derivatives.

    Oxidation: Formation of 4-Bromo-5-(4-chlorophenyl)furan-2-carboxylic acid.

    Reduction: Formation of 4-Bromo-5-(4-chlorophenyl)furan-2-methanol.

Scientific Research Applications

4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The furan ring and the substituents can influence its binding affinity and specificity towards these targets. Molecular docking studies and density-functional theory (DFT) analyses can provide insights into its binding mechanisms and non-bonding interactions .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromo-2-chlorophenyl)furan-2-carbaldehyde: Similar structure but with different substitution pattern.

    4-Bromo-5-methyl-furan-2-carbaldehyde: Similar furan ring but with a methyl group instead of a chlorophenyl group.

Uniqueness

4-Bromo-5-(4-chlorophenyl)furan-2-carbaldehyde is unique due to the specific combination of bromine and chlorophenyl substituents on the furan ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H6BrClO2

Molecular Weight

285.52 g/mol

IUPAC Name

4-bromo-5-(4-chlorophenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H6BrClO2/c12-10-5-9(6-14)15-11(10)7-1-3-8(13)4-2-7/h1-6H

InChI Key

DHBYGOBMCJEKKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(O2)C=O)Br)Cl

Origin of Product

United States

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